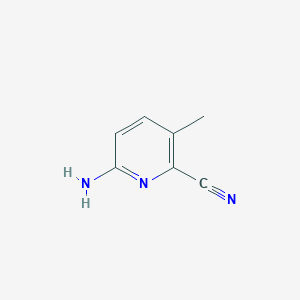

6-amino-3-methylpyridine-2-carbonitrile

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of biologically active molecules and functional materials. nih.govresearchgate.net Within this domain, the pyridine (B92270) ring is a "privileged scaffold," meaning it is a common structural motif found in numerous clinically useful agents and FDA-approved drugs. nih.govnih.gov The pyridine framework is a key component in pharmaceuticals, agrochemicals, ligands for transition metals, and diverse organic materials. nih.govnih.gov Its significance stems from its unique properties, including its basicity, water solubility, stability, and ability to form hydrogen bonds, all of which can enhance the pharmacokinetic and pharmacodynamic profiles of a drug molecule. nih.govsemanticscholar.orgresearchgate.net The study of functionalized pyridines like 6-amino-3-methylpyridine-2-carbonitrile is therefore situated within the broader effort to synthesize novel molecules with tailored biological and chemical properties. researchgate.netresearchgate.net

Strategic Significance of Pyridine-2-carbonitrile (B1142686) Scaffolds in Synthetic Chemistry

The pyridine-2-carbonitrile scaffold, and more specifically the 2-amino-3-cyanopyridine (B104079) moiety, is a highly versatile and reactive intermediate in organic synthesis. researchgate.net This structural framework serves as a crucial building block for the construction of a wide range of fused heterocyclic systems. researchgate.netijpsr.com The strategic importance of this scaffold lies in the reactivity of its constituent functional groups—the amino and cyano groups—which can participate in various chemical transformations. researchgate.net

Researchers utilize 2-amino-3-cyanopyridine derivatives as precursors for synthesizing compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents. ijpsr.com The presence of multiple reactive sites allows for the systematic modification of the molecule, enabling the creation of libraries of compounds for drug discovery and development. researchgate.net The adaptability of this scaffold makes it a cornerstone in the synthesis of complex molecules and novel N-heteroaromatics. ijpsr.com

Overview of Functional Group Interplay in this compound

The chemical behavior of this compound is governed by the electronic interplay between its functional groups and the pyridine ring. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. nih.govnih.gov This deficiency is modulated by the attached substituents:

Amino Group (-NH₂): Located at the 6-position, the amino group is a strong electron-donating group. It increases the electron density of the pyridine ring, influencing its reactivity towards electrophiles. The nitrogen in the amino group can also act as a nucleophilic center and a hydrogen bond donor. mdpi.com

Nitrile Group (-C≡N): Positioned at the 2-position, the nitrile (or cyano) group is a strong electron-withdrawing group. It decreases the electron density of the ring and can participate in various reactions, such as hydrolysis to a carboxylic acid or reduction to an amine.

Methyl Group (-CH₃): At the 3-position, the methyl group is a weak electron-donating group, contributing modestly to the ring's electron density.

This combination of electron-donating and electron-withdrawing groups creates a unique electronic distribution across the molecule. This "push-pull" system can enhance the molecule's polarity and influence its interaction with biological targets and other chemical reagents. The strategic placement of these groups provides multiple reactive handles for further synthetic elaboration, allowing for the construction of more complex molecular architectures. researchgate.net

Research Gaps and Future Directions in Pyridine-Based Chemical Entities

Despite the extensive study of pyridine chemistry, significant research gaps and opportunities for future exploration remain. A major area of focus is the development of novel, regioselective C-H functionalization methods, which would allow for the direct modification of the pyridine core in a more atom-economical fashion. nih.gov Overcoming the challenges associated with the electron-deficient nature of the pyridine ring remains a key objective for synthetic chemists. nih.gov

Future research will likely concentrate on several key areas:

Novel Synthetic Methodologies: There is a continuous need for more efficient, environmentally friendly, and versatile synthetic routes to access highly functionalized pyridines. nih.gov This includes the advancement of one-pot and multi-component reactions that can rapidly generate molecular complexity. researchgate.net

Medicinal Chemistry Applications: The exploration of pyridine derivatives as scaffolds for new therapeutic agents is an ever-expanding field. researchgate.net Future work will involve designing and synthesizing novel pyridine-based compounds to target a wider range of diseases, from cancers to infectious diseases. nih.govresearchgate.net

Materials Science: The application of pyridine scaffolds in the development of new functional materials, such as ligands for catalysis, organic light-emitting diodes (OLEDs), and sensors, is a growing area of interest. nih.govnih.gov

For this compound specifically, future research could focus on fully exploring its synthetic utility as a precursor to novel fused heterocycles and systematically evaluating its biological activity profile against various therapeutic targets.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWREJYHPBUAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314964-57-2 | |

| Record name | 6-amino-3-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Amino 3 Methylpyridine 2 Carbonitrile

Historical and Contemporary Approaches to Substituted Pyridine (B92270) Synthesis

The synthesis of the pyridine ring has evolved significantly from early condensation reactions to modern catalytic methods. Historically, the Hantzsch pyridine synthesis, first reported in 1881, provided a foundational method for constructing dihydropyridine (B1217469) rings through the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, followed by oxidation to the corresponding pyridine. While robust, this method often requires harsh conditions and can lead to mixtures of products with unsymmetrical substrates.

Contemporary approaches have focused on improving efficiency, selectivity, and functional group tolerance. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, have become powerful tools for the functionalization of pre-formed pyridine rings. For the de novo synthesis of pyridines, methods involving cycloaddition reactions, such as the [4+2] cycloaddition of 1-azadienes with alkynes, have been developed. Another notable contemporary strategy is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base to form a 2-pyridone, which can be a precursor to other substituted pyridines. rsc.org

Multicomponent Reaction Strategies for Carbonitrile Incorporation

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like 6-amino-3-methylpyridine-2-carbonitrile in a single step from three or more starting materials. These reactions are atom-economical and often environmentally friendly. The incorporation of a carbonitrile (cyano) group at the C2-position of the pyridine ring is a common objective in MCRs due to the versatile reactivity of the nitrile functionality.

A prevalent MCR approach for the synthesis of 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) salt. semanticscholar.org In a typical reaction, the Knoevenagel condensation of the aldehyde and malononitrile yields an ylidene malononitrile, which then undergoes a Michael addition with the enolate of the ketone. Subsequent cyclization with the ammonium salt and aromatization leads to the final polysubstituted pyridine. The choice of reactants allows for the introduction of various substituents at different positions of the pyridine ring. For the synthesis of this compound, a potential MCR could involve the reaction of acetaldehyde, acetone, malononitrile, and ammonium acetate.

Regioselective Synthesis of this compound

Achieving the desired regiochemistry in the synthesis of polysubstituted pyridines is a significant challenge. The synthesis of this compound requires precise control over the placement of the amino, methyl, and cyano groups at the C6, C3, and C2 positions, respectively.

One strategy to achieve this regioselectivity is through a stepwise approach. For instance, the synthesis could begin with the nitration of 2-amino-6-methylpyridine (B158447) to introduce a nitro group at the 3-position, yielding 2-amino-6-methyl-3-nitropyridine. pipzine-chem.com Subsequent reduction of the nitro group to an amino group and diazotization followed by a Sandmeyer reaction with a cyanide salt could potentially install the cyano group at the 2-position, though this route is complex and may have regioselectivity issues in the initial nitration step.

A more direct approach involves the cyclization of carefully chosen acyclic precursors. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can be a powerful tool for constructing the pyridine ring with defined regiochemistry. nih.govnih.gov A plausible precursor for this compound via this route would be a dinitrile that, upon cyclization, yields the desired substitution pattern.

Furthermore, regioselective functionalization of a pre-existing pyridine ring can be achieved through directed metalation or halogen-metal exchange reactions. For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative has been shown to direct a highly regioselective Br/Mg exchange at the 3-position. nih.gov Such strategies could be adapted to introduce the required substituents in a controlled manner.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

For multicomponent reactions leading to 2-amino-3-cyanopyridines, various catalysts have been explored. These range from simple bases like piperidine (B6355638) and triethylamine (B128534) to more sophisticated systems. For instance, nanostructured diphosphate (B83284) Na2CaP2O7 has been used as an efficient catalyst for the one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions, affording high yields in short reaction times. researchgate.net The optimization of a model reaction for the synthesis of 2-amino-3-cyanopyridines using an enaminone, malononitrile, and benzylamine (B48309) showed that the best yield was obtained at 80 °C under solvent-free conditions. nih.gov

In the context of amination of halopyridines to introduce the 6-amino group, copper-catalyzed systems have proven effective. A study on the catalytic amination of bromopyridine derivatives found that a combination of Cu2O, K2CO3, and N,N'-dimethylethylenediamine (DMEDA) in ethylene (B1197577) glycol at 60°C provided high yields of the corresponding aminopyridines. organic-chemistry.org For the cyanation of chloropyridines, a ligand-free palladium-catalyzed method using potassium ferrocyanide as the cyanide source in the presence of a carbonate base has been developed, offering a green and efficient alternative to traditional methods that use toxic cyanides. google.com

Below is a table summarizing the optimization of reaction conditions for the synthesis of a 2-amino-3-cyanopyridine derivative, which can serve as a model for optimizing the synthesis of this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | --- | --- | Room Temp | 24 | 0 |

| 2 | --- | --- | 40 | 24 | 20 |

| 3 | --- | --- | 60 | 6 | 40 |

| 4 | --- | --- | 80 | 3 | 75 |

| 5 | Piperidine | Ethanol (B145695) | Reflux | 5 | 65 |

| 6 | Na2CaP2O7 | Solvent-free | 80 | 1 | 92 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance to minimize environmental impact. In the context of this compound synthesis, several green strategies can be employed.

One key principle is the use of environmentally benign solvents or solvent-free conditions. Water is an ideal green solvent, and its use in organic synthesis is highly desirable. For example, a tandem reaction for the synthesis of 3-cyanopyridine (B1664610) derivatives has been developed using sodium hydroxide (B78521) as a promoter in an aqueous medium, achieving high yields with 100% atom economy. rsc.org Solvent-free reactions, often facilitated by microwave irradiation, can also significantly reduce waste and energy consumption. semanticscholar.orgrsc.org

The use of reusable and non-toxic catalysts is another cornerstone of green chemistry. Animal bone meal, a waste product, has been utilized as a green and reusable catalyst for the multicomponent synthesis of 3-cyanopyridine derivatives. researchgate.net Similarly, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been achieved through C-H functionalization of pyridine N-oxides, demonstrating an atom-economical approach. google.com

The choice of reagents also plays a critical role. The use of potassium ferrocyanide as a non-toxic cyanide source in palladium-catalyzed cyanation reactions is a greener alternative to highly toxic cyanide salts. google.com A review on green synthesis methods for pyridine derivatives highlights various techniques such as multicomponent one-pot reactions, the use of green catalysts, environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis. researchgate.net

Stereochemical Control in Derivatization Processes of Pyridine Nitriles

While this compound itself is achiral, its derivatization can lead to the formation of chiral centers. The control of stereochemistry in such derivatization processes is crucial, particularly in the synthesis of pharmaceuticals where a specific enantiomer is often responsible for the desired biological activity.

The nitrile group at the C2-position can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which can be further functionalized. If a chiral reagent or catalyst is used in these transformations, it is possible to induce stereoselectivity. For example, the asymmetric reduction of a ketone derived from the nitrile group could be achieved using a chiral reducing agent, leading to a chiral alcohol.

The amino group at the C6-position and the methyl group at the C3-position can also be sites for derivatization. For instance, the amino group can be acylated with a chiral carboxylic acid to form a diastereomeric mixture of amides, which could potentially be separated.

The field of asymmetric catalysis offers powerful tools for achieving stereochemical control. Chiral pyridine-derived ligands are widely used in asymmetric synthesis. wikipedia.org While direct asymmetric synthesis of a chiral derivative of this compound from achiral precursors is challenging, the enantioselective derivatization of the functional groups on the pyridine ring is a viable strategy. For instance, the lipase-catalyzed enantioselective acetylation of 1-(2-pyridyl)ethanols demonstrates the potential for enzymatic methods in the chiral resolution of pyridine derivatives. nih.govresearchgate.net Chiral derivatizing agents (CDAs) can be used to convert a mixture of enantiomers into diastereomers, which can then be distinguished by techniques like NMR spectroscopy or separated by chromatography. nih.govwikipedia.org

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.gov The synthesis of this compound can be adapted to a continuous flow process to enable large-scale production.

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for highly exothermic or hazardous reactions. The synthesis of functionalized pyridines has been successfully demonstrated in continuous flow systems. For example, the N-oxidation of pyridine derivatives has been carried out in a packed-bed microreactor using hydrogen peroxide as the oxidant, achieving high yields and demonstrating long-term catalyst stability. organic-chemistry.org

The hydrogenation of substituted pyridines to piperidines has also been accomplished in a continuous flow setup, highlighting the versatility of this technology for transformations of the pyridine ring. researchgate.net A method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor has been patented, showcasing the industrial applicability of this approach. uc.pt The synthesis of 1,2,4-triazolo[1,5-a]pyridines has also been optimized using continuous flow processing, demonstrating the advantages of this technique for the preparation of complex heterocyclic systems. thieme-connect.com

Reactivity and Chemical Transformations of 6 Amino 3 Methylpyridine 2 Carbonitrile

Nucleophilic and Electrophilic Reactivity at Pyridine (B92270) Ring Positions

The pyridine ring's reactivity towards electrophiles is generally low due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq However, the presence of an electron-donating amino group at the 6-position can facilitate electrophilic substitution. uoanbar.edu.iq Conversely, the pyridine ring is inherently reactive towards nucleophiles, particularly at the 2- and 4-positions, due to reduced electron density at these sites. uoanbar.edu.iq

In the case of 6-amino-3-methylpyridine-2-carbonitrile, the amino group at C6 enhances the electron density of the ring, while the nitrile group at C2 and the ring nitrogen withdraw electron density. This push-pull electronic effect influences the regioselectivity of substitution reactions. For instance, nitration of 2-amino-6-methylpyridine (B158447) occurs at the 5-position, indicating that the directing effect of the amino group overcomes the deactivating effect of the ring nitrogen. chemicalbook.com

Transformations Involving the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group (-CN) is a versatile functional group that can undergo a wide range of transformations. nih.gov Despite its stability, it can be converted into other functional groups such as amines, carboxylic acids, and ketones. nih.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.

Reduction: Reduction of the nitrile group can lead to the formation of a primary amine.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For instance, the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt, provides an efficient route to synthesize substituted pyridines. researchgate.net

Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions

The amino group (-NH2) at the 6-position is a key site for various chemical modifications.

Acylation: The amino group can be readily acylated. For example, reaction with trifluoroacetic anhydride (B1165640) leads to the formation of the corresponding trifluoroacetamide. chemrxiv.org

Alkylation: Alkylation of the amino group can also be achieved.

Condensation Reactions: The amino group can participate in condensation reactions with various electrophiles. For example, it can react with aldehydes and ketones to form Schiff bases or undergo cyclization reactions to form fused heterocyclic systems. The reaction of 2-aminopyridines with malononitrile (B47326) and an aldehyde can lead to the formation of 2-aminopyridine (B139424) derivatives. nih.gov Additionally, the reaction of 5-aminopyrazoles with various reagents can yield pyrazolo[3,4-b]pyridines. nih.govresearchgate.netmdpi.comnih.gov The reaction of 2-aminopyridine with sodium nitrite (B80452) under acidic conditions can lead to deamination. researchgate.net

Investigations into Methyl Group Functionalization and Derivatization

The methyl group at the 3-position can also be a site for functionalization. The methyl group on an aromatic ring can be modified into other functional groups like aldehydes and carboxylic acids, and it can also undergo bromination. chemicalbook.com In the synthesis of 6-azaindoles, the methyl group of 3-amino-4-methylpyridines is activated through the formation of a trifluoroacetylated pyridinium (B92312) salt, which then undergoes cyclization. chemrxiv.org

Chemo- and Regioselectivity in Complex Reaction Pathways

The presence of multiple reactive sites in this compound leads to considerations of chemo- and regioselectivity in its reactions.

Chemoselectivity: In reactions with multiple functional groups, one may react preferentially over others. For example, in metal-catalyzed cross-coupling reactions, the choice of catalyst and reaction conditions can determine whether the reaction occurs at a C-H bond or involves the amino group. rsc.org

Regioselectivity: When a reaction can occur at multiple positions on the pyridine ring, the substitution pattern often directs the incoming group to a specific position. For example, in the [2+2+2] cycloaddition of unsymmetrical acetylenes and a nitrile, a single pyridine isomer can be formed with high regioselectivity. acs.org The Suzuki-Miyaura reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) with arylboronic acids shows site-selectivity, with the reaction occurring at the more sterically hindered position due to electronic effects. researchgate.net

Metal-Catalyzed Coupling Reactions Involving Pyridine Nitriles

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules containing pyridine rings. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction can be used to form C-C bonds by coupling pyridine halides with boronic acids. researchgate.net

Sonogashira Coupling: This reaction allows for the formation of C-C bonds between pyridine halides and terminal alkynes. researchgate.net

Stille Coupling: This reaction couples pyridine halides with organostannanes. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used for C-H functionalization and cyclization reactions of N-aryl-2-aminopyridines. rsc.org

Titanium-Mediated Reactions: Titanium alkoxides can mediate the coupling of two acetylenes and a nitrile to form titanated pyridines. acs.org

The nitrile group itself can also participate in metal-catalyzed reactions. For example, boronic acids can add to the nitrile group in the presence of a transition metal catalyst. nih.gov

Photochemical and Electrochemical Transformations

While less commonly reported for this specific compound, pyridine derivatives can undergo photochemical and electrochemical transformations. These methods can offer alternative pathways for functionalization and derivatization.

Spectroscopic Characterization Methodologies for Structural Elucidation and Reactivity Monitoring

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 6-amino-3-methylpyridine-2-carbonitrile in solution. While standard 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced NMR techniques offer deeper structural insights.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals.

COSY spectra would reveal the coupling between protons on the pyridine (B92270) ring, specifically between the H-4 and H-5 protons.

HSQC spectra correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals for the methyl group (-CH₃) and the C-4 and C-5 positions of the pyridine ring based on their attached protons.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons, such as C-2, C-3, C-6, and the nitrile carbon (-CN). For instance, correlations would be expected from the methyl protons to carbons C-2, C-3, and C-4, and from the amino protons (-NH₂) to carbons C-5 and C-6.

In derivatives, such as N-aryl-substituted 2-amino-6-methylpyridines, ¹³C NMR chemical shifts provide clear evidence of structure. rsc.org For example, in N-(3-chlorophenyl)-6-methylpyridin-2-amine, the methyl carbon appears around 24.0 ppm, while the pyridine ring carbons span from approximately 105.9 ppm to 157.1 ppm. rsc.org

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR is a powerful tool. Unlike solution NMR, ssNMR provides information on the molecular structure and packing in the solid state, which can be influenced by intermolecular interactions like hydrogen bonding. nih.gov The technique can distinguish between different polymorphs or solvates. While specific ssNMR data for this compound is not widely published, studies on related heterocyclic compounds like pyridine adsorbed on mineral surfaces demonstrate the utility of ¹⁵N ssNMR to probe nitrogen environments, which would be highly applicable to the three distinct nitrogen atoms (amino, pyridine ring, and nitrile) in the target molecule. acs.org Paramagnetic ssNMR can also be used to study metal complexes of pyridine derivatives, providing structural details around the metal center. nih.gov

High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.

For the parent compound (C₇H₇N₃), the expected exact mass for the protonated molecule [M+H]⁺ is 134.0713. uni.lu HRMS analysis of synthesized derivatives, such as 6-amino-2-pyridone-3,5-dicarbonitriles, routinely confirms their calculated molecular formulas. nih.gov

Fragment Analysis: Electron Ionization (EI) and Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provide valuable structural information through the analysis of fragmentation patterns. While the direct fragmentation pattern for this compound is not detailed in the available literature, analysis of related structures provides insight. For instance, the fragmentation of trimethylsilyl (B98337) (TMS) derivatives of similar heterocyclic compounds often involves specific cleavages that reveal the core structure. nih.gov A study on pyrano[2,3-c]pyrazole derivatives showed a characteristic loss of a C₃HN₂ radical, which helped in identifying the heterocyclic core. nih.govnist.gov For this compound, expected fragmentation pathways could include the loss of HCN from the nitrile group, or cleavage of the methyl group.

The table below shows predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter related to the ion's shape in the gas phase and is increasingly used in compound identification.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 134.07128 | 126.8 |

| [M+Na]⁺ | 156.05322 | 137.5 |

| [M+K]⁺ | 172.02716 | 135.1 |

| [M-H]⁻ | 132.05672 | 128.7 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint for the molecule. Key characteristic absorption bands are expected as follows:

N-H Stretching: The amino group (-NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretches from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group (-CH₃) appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group (-C≡N) exhibits a sharp, intense absorption band in the range of 2210-2260 cm⁻¹. For related aminopyridine dicarbonitriles, this peak is observed around 2205 cm⁻¹. researchgate.net

C=C and C=N Stretching: Vibrations of the pyridine ring skeleton appear in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is typically found around 1600-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, particularly for the symmetric non-polar bonds. The C≡N stretch is also Raman active and often strong. A comparative theoretical and experimental study on the related 2-amino-3-methylpyridine (B33374) provides a basis for assigning the vibrational modes of the pyridine ring and its substituents. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | 3300 - 3500 |

| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1650 | 1600 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Methyl (-CH₃) | Stretch | 2850 - 2980 | 2850 - 2980 |

| Nitrile (-C≡N) | Stretch | 2210 - 2260 (strong, sharp) | 2210 - 2260 (strong) |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1650 | 1400 - 1650 |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π–π stacking.

These studies demonstrate that X-ray crystallography can:

Confirm the connectivity and stereochemistry of the molecule.

Elucidate the conformation of the pyridine ring and its substituents.

Provide insight into the crystal packing and the supramolecular architecture, which is governed by hydrogen bonds involving the amino group and the nitrogen atoms of the nitrile and pyridine ring.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule and is sensitive to its conjugation and chemical environment.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions within the aromatic pyridine system, which is conjugated with both an electron-donating amino group and an electron-withdrawing nitrile group. This push-pull electronic character often leads to absorption bands at longer wavelengths. Studies on various aminopyridine derivatives show absorption maxima (λ_max) typically in the UV region, which can shift based on substitution and solvent polarity (solvatochromism). nih.govsciforum.net For example, many aminopyridine derivatives exhibit λ_max values between 270 nm and 350 nm. sciforum.netnih.gov

Fluorescence Spectroscopy: Many aminopyridine derivatives are fluorescent, a property that is highly dependent on their structure and environment. researchgate.net The presence of an intramolecular charge transfer (ICT) character, enhanced by the donor-acceptor nature of the substituents, is often responsible for the fluorescence. nih.gov The emission wavelength (λ_em) and quantum yield (Φ) are key parameters. For instance, various multi-substituted aminopyridines show emission in the blue-to-green region (455-485 nm) with quantum yields that can be significant (e.g., up to 0.35). nih.gov The fluorescence can be sensitive to factors like solvent polarity and the presence of metal ions, making some derivatives useful as fluorescent probes. nih.govsciforum.net

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used for the analysis of chiral molecules—those that are non-superimposable on their mirror images (enantiomers). saschirality.org While this compound itself is achiral, these techniques become indispensable when it is incorporated into a larger chiral structure or derivatized to create a stereocenter.

For example, if a chiral substituent is introduced to the molecule, or if it forms a complex with a chiral host, the resulting derivatives will interact differently with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of circularly polarized light in the UV-Vis range. It is exceptionally powerful for determining the absolute configuration of chiral molecules by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD): This is the infrared analog of ECD, measuring differential absorption in the vibrational region of the spectrum, offering another route to stereochemical assignment.

A study on chiral derivatives of 2-aminotribenzotriquinacene successfully used ECD spectroscopy, in conjunction with theoretical calculations, to confirm the absolute configuration of resolved enantiomers, demonstrating the power of this approach for complex chiral molecules. nih.gov

Hyphenated Techniques in Reaction Monitoring and Product Analysis

Hyphenated techniques combine a separation method (like chromatography) with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures, monitoring reaction progress, and identifying impurities or byproducts. nih.govajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for this context. LC is used to separate the components of a reaction mixture (e.g., starting materials, intermediates, the final product, and impurities). The eluting components are then introduced directly into a mass spectrometer, which provides mass information for identification and quantification. ajrconline.org LC-HRMS would be used to confirm the identity of the product peak by its accurate mass. This technique is invaluable for monitoring the synthesis of this compound and its derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS is a highly effective alternative. The sample is vaporized and separated on a GC column before detection by MS. This method provides high-resolution separation and is widely used for purity assessment and identifying trace impurities. ajrconline.org Analysis of related heterocyclic compounds often requires derivatization (e.g., silylation) to increase volatility for GC-MS analysis. nih.govnist.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples an HPLC system with an NMR spectrometer. It allows for the acquisition of full NMR spectra of individual components separated from a mixture, which is extremely useful for the structural elucidation of unknown impurities or metabolites without the need for prior isolation. researchgate.net

Computational and Theoretical Investigations of 6 Amino 3 Methylpyridine 2 Carbonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 6-amino-3-methylpyridine-2-carbonitrile would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Typically, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be employed to calculate the optimized bond lengths, bond angles, and dihedral angles of the molecule. nih.govresearchgate.net

Upon achieving the optimized geometry, a wealth of electronic structure data can be extracted. This includes the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical Optimized Geometry Parameters for this compound (Based on General Knowledge of Similar Structures) Note: The following table is illustrative and does not represent experimentally or computationally verified data for this specific compound.

| Parameter | Description | Expected Trend |

|---|---|---|

| C-C (pyridine ring) | Bond lengths within the aromatic pyridine (B92270) ring. | Intermediate between single and double bond lengths. |

| C-N (pyridine ring) | Bond lengths of carbon-nitrogen bonds in the pyridine ring. | Shorter than a typical C-N single bond due to aromaticity. |

| C-CN (nitrile) | Bond length between the pyridine ring and the nitrile carbon. | Typical C-C single bond length. |

| C≡N (nitrile) | Bond length of the carbon-nitrogen triple bond. | Characteristic of a cyano group. |

| C-NH2 (amino) | Bond length between the pyridine ring and the amino nitrogen. | Typical C-N single bond length. |

| C-CH3 (methyl) | Bond length between the pyridine ring and the methyl carbon. | Typical C-C single bond length. |

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

To quantify the reactivity of this compound, various reactivity descriptors derived from quantum chemical calculations would be analyzed. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Red areas typically denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. For this molecule, the nitrogen atoms of the pyridine ring and the nitrile group, as well as the amino group, would likely be highlighted as regions of significant electrostatic potential.

Fukui functions are another powerful tool for predicting reactivity. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack. By calculating these functions, one could pinpoint which atoms in the this compound structure are most reactive.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the molecule itself is relatively rigid, the amino and methyl groups can exhibit some conformational flexibility. Molecular Dynamics (MD) simulations could be employed to study the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred orientations of the substituent groups and the energy barriers between different conformations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing multiple molecules of this compound in a simulation box, one could investigate how they interact with each other in a condensed phase. This would reveal information about potential hydrogen bonding between the amino group of one molecule and the nitrogen atoms of another, as well as π-π stacking interactions between the pyridine rings. Such information is crucial for understanding the solid-state packing and physical properties of the compound.

Mechanistic Elucidation of Key Transformations through Transition State Modeling

If this compound were to be used as a reactant in a chemical synthesis, computational methods could be employed to elucidate the reaction mechanism. This involves identifying the transition state structures for the proposed reaction pathway. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. By modeling the transition states for different possible mechanisms, the most energetically favorable pathway can be determined. For instance, in reactions involving this molecule, one could study the mechanism of electrophilic substitution on the pyridine ring or nucleophilic addition to the nitrile group.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. If a series of derivatives of this compound were synthesized and their reactivity in a particular reaction was measured, a QSRR model could be developed. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and topological) for each compound in the series. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed reactivity. Such a model would be valuable for predicting the reactivity of new, unsynthesized derivatives and for designing molecules with desired reactivity profiles.

Role As a Synthetic Precursor in Advanced Chemical Synthesis

Applications in the Synthesis of Fused Heterocyclic Systems

The ortho-aminonitrile functionality is a well-established synthon for the construction of fused pyrimidine (B1678525) rings. This reactivity is extensively exploited in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. The general synthetic approach involves the cyclocondensation of an o-aminonitrile with a one-carbon electrophile.

For instance, o-aminonicotinonitrile derivatives can be subjected to acylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov Another powerful method is the one-pot, multi-component reaction involving aldehydes, malononitrile (B47326), and a barbituric acid derivative in the presence of a catalyst, which proceeds through an intermediate that cyclizes to form the pyrido[2,3-d]pyrimidine scaffold. researchgate.net Various catalysts and conditions have been developed to promote these transformations, including green synthetic routes using magnetized deionized water or CeO2-doped hydroxyapatite. researchgate.net

The general strategies for synthesizing the pyrido[2,3-d]pyrimidine ring system from pyrimidine precursors often involve an electrophilic attack on the 5-position of a 6-aminopyrimidine derivative, which is activated by electron-donating groups. jocpr.com Reagents like 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and malonic acid derivatives are commonly used to build the fused pyridine (B92270) ring. jocpr.com

Another application is the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines) from 3-amino-4-methylpyridines. A scalable, metal-free synthesis involves the treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA), proceeding via a formal electrophilic [4+1]-cyclization. chemrxiv.orgrsc.org This reaction is regioselective and demonstrates the utility of the aminomethylpyridine scaffold in constructing different types of fused heterocyclic systems. chemrxiv.orgrsc.org

Utilization in the Construction of Polyfunctionalized Pyridine Derivatives

The inherent reactivity of aminopyridine carbonitriles allows for their use in creating more complex, highly substituted pyridine structures. One-pot, multi-component reactions are particularly effective for this purpose, enabling the efficient assembly of polyfunctionalized pyridines from simple starting materials.

A notable example is the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. nih.gov These compounds can be prepared via a one-pot, two-step reaction using natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. nih.gov The process typically begins with the Knoevenagel condensation of an aldehyde and malononitrile to form an arylidenemalononitrile intermediate, which then reacts with an N-substituted 2-cyanoacetamide (B1669375) to construct the highly functionalized pyridone ring. nih.gov

Similarly, the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines showcases the construction of another class of polyfunctionalized pyridines. nih.govrsc.org These syntheses are often achieved through pseudo-four-component reactions involving an aldehyde, two equivalents of malononitrile, and a thiol. nih.govrsc.org The reaction proceeds through a series of condensations and an intramolecular cyclization to yield the target pyridine. nih.gov A variety of catalysts, including basic catalysts like triethylamine (B128534), have been employed to facilitate this transformation. nih.gov

The table below summarizes representative examples of multi-component reactions used to construct polyfunctionalized pyridine scaffolds.

| Product Scaffold | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Aldehyde, Malononitrile, N-substituted-2-cyanoacetamide | Betaine, Guanidine Carbonate / Reflux | nih.gov |

| 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | Aldehyde, Malononitrile (2 eq.), Thiol | Triethylamine / Ethanol (B145695) | nih.gov |

| 2-Amino-4-aryl-6-thio-pyridine-3,5-dicarbonitriles | Aryl Aldehyde, Malononitrile, H₂S, Alkyl Halide | Trimethylamine | nih.gov |

Precursor in Ligand Design for Coordination Chemistry and Catalysis Research

The aminopyridine scaffold is a cornerstone in coordination chemistry due to its versatile binding capabilities. Compounds like 6-amino-3-methylpyridine-2-carbonitrile offer multiple potential coordination sites: the endocyclic pyridine nitrogen, the exocyclic amino nitrogen, and the nitrile nitrogen. This multi-functionality allows it to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal-organic architectures.

Research on the coordination chemistry of 2-amino-3-methylpyridine (B33374), a close analog, has shown that it effectively coordinates with metal ions like Cu(II) and Ag(I). mdpi.com In these complexes, the ligand can bind through the endocyclic pyridine nitrogen, and the exocyclic amino group can either remain free or participate in bridging between metal centers, leading to the formation of coordination polymers. mdpi.com

Furthermore, studies on pyridine-3-carbonitrile (B1148548) complexes, such as with iron(II), demonstrate that coordination typically occurs through the pyridine nitrogen atom, while the cyano group often remains uncoordinated, providing a potential site for post-synthetic modification or intermolecular interactions. iucr.org Aminopyridinato ligands, formed by the deprotonation of aminopyridines, are also of significant interest in the chemistry of early transition metals for applications in catalysis, such as olefin polymerization. vot.pl The combination of a soft pyridine donor and a hard amido donor in one ligand provides unique electronic and steric properties to the resulting metal complexes. vot.pl

The presence of these three distinct donor sites in this compound makes it a highly attractive precursor for designing ligands for new catalysts and functional coordination materials.

Building Block for Complex Natural Product Analogs (Excluding Biological Activity)

Diversity-Oriented Synthesis (DOS) is a strategy aimed at producing structurally diverse small molecules, often inspired by natural product scaffolds. nih.gov Aminopyridine derivatives serve as valuable starting blocks in DOS for the synthesis of analogs of naturally occurring molecules. nih.gov The functional group array in this compound makes it a suitable precursor for constructing analogs of nitrogen-containing heterocyclic natural products.

For example, strategies for the synthesis of complex polycyclic natural product scaffolds often rely on cascade reactions or one-pot annulations. nih.gov The aminopyridine carbonitrile moiety can be envisioned as a key component in synthetic routes toward analogs of alkaloids. The ortho-aminonitrile group can be used to construct fused pyrimidine rings, as seen in the synthesis of pyrido[2,3-d]pyrimidines, which can be considered mimics of purine (B94841) systems found in nucleic acids.

While specific total syntheses of natural product analogs starting directly from this compound are not extensively documented, its potential is evident from the use of similar building blocks. For instance, amino acetophenones are used as versatile starting materials to access a wide variety of heterocyclic derivatives that are analogs of flavones, aurones, and coumarins. nih.gov Similarly, the aminopyridine scaffold can be incorporated into synthetic sequences to modify or build upon core structures of natural products, enabling the exploration of new chemical space.

Integration into Polymer and Materials Science Research (Excluding Material Properties)

The unique electronic and structural features of aminopyridine carbonitrile derivatives make them suitable for incorporation into advanced materials and polymers. Their application can range from forming the monomeric units of coordination polymers to acting as functional additives in polymerization processes.

One notable application is the use of related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as components in photoinitiating systems. mdpi.com These compounds can act as co-initiators in bimolecular systems with iodonium (B1229267) salts for cationic, free-radical, and thiol-ene photopolymerization under UV light. mdpi.com In this dual role, they not only help initiate the polymerization process but also serve as fluorescent probes to monitor its progress. mdpi.com

Furthermore, the ability of aminopyridine ligands to form coordination polymers with metal ions provides a direct route to new materials. mdpi.com The coordination of 2-amino-3-methylpyridine with silver(I) ions, for instance, results in a polymeric structure where the ligand bridges metal centers. mdpi.com By extension, the nitrile group in this compound offers an additional site for coordination or for forming intermolecular interactions, which could be exploited in the rational design of one-, two-, or three-dimensional metal-organic frameworks.

Development of Novel Synthetic Routes to Diverse Chemical Scaffolds

The chemical reactivity of this compound makes it a valuable starting material for developing novel synthetic routes to a wide range of heterocyclic scaffolds. researchgate.netijpsr.com Its utility stems from the ability of its functional groups to participate in various cyclization, condensation, and derivatization reactions.

The development of multicomponent reactions (MCRs) has been a key area of focus. As detailed in section 6.2, MCRs involving malononitrile and other reagents provide a highly efficient, one-pot route to densely functionalized pyridines, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. nih.govrsc.org These reactions exemplify modern synthetic strategies that prioritize atom economy and operational simplicity.

Cyclocondensation reactions are another major pathway for scaffold diversification. The reaction of the ortho-aminonitrile moiety with various electrophiles leads to a host of fused heterocyclic systems. The synthesis of pyrido[2,3-d]pyrimidines is a prime example, where the pyridine ring is annulated with a pyrimidine ring. researchgate.netnih.gov This strategy has been refined using nanocatalysts and green chemistry principles to improve yields and environmental compatibility. nih.gov

Furthermore, formal cycloaddition strategies, such as the [4+1]-cyclization of 3-amino-4-methylpyridines with anhydrides to form 6-azaindoles, represent another innovative route to access important medicinal chemistry scaffolds. rsc.org These diverse synthetic transformations underscore the role of aminopyridine carbonitriles as versatile platforms for generating molecular diversity.

Supramolecular Assembly Strategies Utilizing Pyridine-Nitrile Motifs

The combination of hydrogen bond donors (amino group) and acceptors (pyridine nitrogen, nitrile nitrogen) within the this compound structure makes it an excellent building block for supramolecular chemistry. These functional groups can direct the self-assembly of molecules through specific, non-covalent interactions to form well-defined, higher-order structures.

The nitrile group is a competent hydrogen-bond acceptor. rsc.orgresearchgate.net Studies on complex hydrogen-bonding networks have shown that nitrile groups readily participate in N-H···N interactions, often with a preference for near-linear geometry. researchgate.net In donor-rich systems, the nitrile can effectively compete with other acceptors to form stable hydrogen bonds. rsc.org

The aminopyridine motif itself is a robust driver of supramolecular assembly. The amino group acts as a hydrogen bond donor, while the adjacent ring nitrogen is a strong acceptor. This arrangement facilitates the formation of dimeric motifs and extended hydrogen-bonding networks. mdpi.com

Moreover, nitrile-nitrile interactions, although weak, can also play a role in stabilizing crystal packing, particularly in a T-shaped geometry. rsc.org The interplay of strong N-H···N hydrogen bonds involving the amino and pyridine groups, combined with weaker interactions involving the nitrile, allows for the construction of complex and predictable supramolecular architectures. This makes this compound a promising candidate for crystal engineering and the design of functional organic solid-state materials.

Mechanistic Studies of Reactions Involving 6 Amino 3 Methylpyridine 2 Carbonitrile

Reaction Coordinate Analysis and Energy Profiling

Reaction coordinate analysis is a computational method used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This analysis helps in locating transition states and intermediates, thereby providing a detailed picture of the reaction mechanism.

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling is a powerful experimental technique to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the synthesis of pyridine (B92270) derivatives, nitrogen-15 (B135050) (¹⁵N) labeling can be particularly informative for understanding the incorporation of the nitrogen atom into the heterocyclic ring.

A general approach for the ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence. acs.orgnih.gov In this method, a pre-formed pyridine ring is opened to a Zincke imine intermediate. This intermediate can then react with a labeled nitrogen source, such as ¹⁵NH₄Cl, to close the ring, thereby incorporating the ¹⁵N isotope. acs.orgnih.gov This technique could be hypothetically applied to the synthesis of 6-amino-3-methylpyridine-2-carbonitrile to confirm the origin of the ring nitrogen atom and to study any potential scrambling or exchange reactions. While this specific application has not been reported, the methodology is well-established for a range of substituted pyridines. acs.orgnih.gov

Kinetic Studies and Determination of Rate Laws

Kinetic studies measure the rate of a chemical reaction and its dependence on the concentration of reactants, catalysts, and other species. The resulting rate law provides valuable insights into the reaction mechanism, particularly the composition of the rate-determining step.

The effect of temperature on the reaction rate was also investigated, allowing for the determination of activation parameters. tandfonline.comtandfonline.com

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 28.97 ± 0.21 kJ mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 26.49 ± 0.23 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -122.88 ± 0.67 J mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 63.12 ± 0.46 kJ mol⁻¹ |

These values indicate that the reaction is enthalpically controlled and has an associative mechanism. tandfonline.comtandfonline.com

Computational Verification of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in verifying and refining proposed reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a theoretical basis for the observed reactivity and selectivity.

For substituted pyridine derivatives, DFT studies have been used to investigate molecular structure, electronic properties, and reactivity. tandfonline.com For example, in the study of arylated pyridine derivatives, DFT calculations were used to optimize the molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO). tandfonline.com This analysis provides insights into the electronic nature of the molecules and their potential for intramolecular charge transfer. tandfonline.com

In the context of reaction mechanisms, DFT can be used to model the transition state structures and calculate their corresponding activation energies. This allows for a direct comparison of different possible pathways and helps to identify the most likely mechanism. For instance, in the cyclization of aminonitriles to form heterocyclic rings, DFT calculations can help to determine whether the reaction proceeds through a concerted or stepwise mechanism. nih.gov

Role of Solvents and Catalysts in Reaction Kinetics and Selectivity

The choice of solvent and catalyst can have a profound impact on the kinetics and selectivity of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states, while catalysts provide an alternative, lower-energy reaction pathway.

In the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, the effect of solvent polarity on reaction rates has been investigated. It was found that polar solvents tend to increase the reaction rate, with a mixture of water and ethanol (B145695) being an optimal choice for the studied four-component reaction. tandfonline.comtandfonline.com In some cases, solvent-free conditions, such as heating the neat reactants together, have also been shown to be effective, offering a more environmentally friendly approach. nih.gov

A variety of catalysts have been employed for the synthesis of aminopyridine derivatives. For the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles, natural product-based catalysts such as betaine (B1666868) and guanidine (B92328) carbonate have been shown to be effective. nih.gov Betaine was found to be a suitable catalyst for the initial Knoevenagel condensation, while guanidine carbonate efficiently catalyzed the subsequent cyclization step. nih.gov The use of heterogeneous catalysts, such as nanostructured diphosphates, has also been reported for the synthesis of 2-amino-3-cyanopyridines, offering the advantage of easy separation and reusability. mdpi.com

Stereochemical Outcomes and Diastereomeric Control in Transformations

When a reaction can produce multiple stereoisomers, controlling the stereochemical outcome is a critical aspect of synthetic chemistry. This is particularly important in the synthesis of chiral molecules, where only one enantiomer may have the desired biological activity.

The synthesis of chiral pyridine derivatives often involves the use of chiral catalysts or auxiliaries to induce enantioselectivity. For example, copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines has been shown to produce chiral pyridines with high enantiomeric excess. nih.gov The mechanism of such reactions is thought to involve the formation of a chiral copper-alkene complex, which directs the nucleophilic attack from one face of the double bond. nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6-amino-3-methylpyridine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A three-step synthesis approach involving halogenation, nucleophilic substitution, and cyanation is commonly employed for pyridinecarbonitrile derivatives. For example, trifluoromethylpyridine analogs are synthesized via regioselective halogenation of pyridine precursors, followed by substitution with ammonia and cyanation using CuCN . Optimization involves controlling temperature (e.g., 80–100°C for cyanation) and solvent polarity (e.g., DMF for improved yield). Purity can be enhanced via column chromatography with ethyl acetate/hexane (3:7 ratio) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectral data?

- Methodological Answer : X-ray crystallography (e.g., CCDC-971311 protocols) is critical for resolving ambiguities in NMR or IR data. For instance, crystallographic analysis of analogous compounds like 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile confirmed bond angles and tautomeric forms, which are often misinterpreted in spectral studies . Pairing XRD with DFT calculations (e.g., B3LYP/6-31G* basis set) improves accuracy in assigning signals like NH₂ protons (δ 5.8–6.2 ppm in DMSO-d₆) .

Q. What are the key reactivity patterns of the amino and cyano groups in this compound under basic or acidic conditions?

- Methodological Answer : The amino group undergoes acylation (e.g., acetic anhydride in pyridine) to form amides, while the cyano group can be hydrolyzed to carboxylic acids (H₂SO₄, 120°C) or reduced to amines (LiAlH₄, THF). For example, in 2-methoxy-6-methyl-5-propylpyridine-3-carbonitrile, cyano reduction yielded a primary amine with 85% efficiency . Kinetic studies in ethanol show pseudo-first-order kinetics for hydrolysis (k = 0.12 h⁻¹ at pH 3) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological potential of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinase inhibitors reveals binding affinities. For pyridine-3-carbonitrile derivatives, docking scores of −9.2 kcal/mol (COX-2) suggest anti-inflammatory potential . MD simulations (GROMACS, 100 ns) assess stability, with RMSD < 2.0 Å indicating robust target engagement . ADMET predictions (SwissADME) show moderate BBB permeability (logBB = −0.5) and CYP3A4 inhibition risk .

Q. What strategies resolve contradictions in spectral vs. crystallographic data for derivatives of this compound?

- Methodological Answer : Contradictions arise in tautomer identification (e.g., imine-enamine equilibria). For this compound analogs, XRD confirmed the enamine form predominates in solid state, while NMR (D₂O exchange) revealed pH-dependent tautomerism in solution. Combining variable-temperature NMR (VT-NMR) and XRD (298 K data) resolves such discrepancies .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

- Methodological Answer : Directed ortho-metalation (DoM) using LiTMP (2.2 equiv) at −78°C enables selective C-4 substitution. For example, lithiation of this compound followed by quenching with electrophiles (e.g., Me₃SnCl) yields 4-substituted derivatives with >90% regioselectivity . Solvent effects (e.g., THF vs. Et₂O) and steric hindrance from the methyl group are critical .

Key Considerations for Researchers

- Structural Analogues : Compare with 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile, which exhibits enhanced kinase inhibition due to fused ring rigidity .

- Toxicity Screening : Follow protocols in for Ames testing (OECD 471) and hepatotoxicity assays (HepG2 cells, IC₅₀ > 50 µM deemed safe).

- Contradictions in Data : Cross-validate spectral results with crystallography ( ) to avoid misassignment of tautomers or stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.